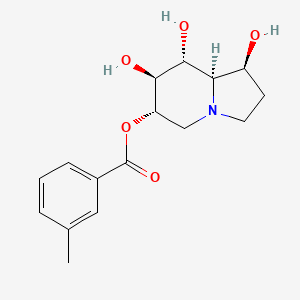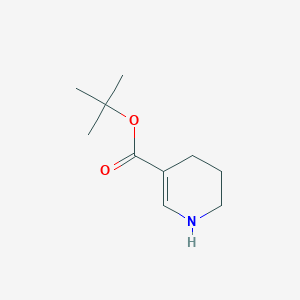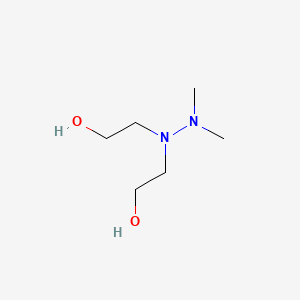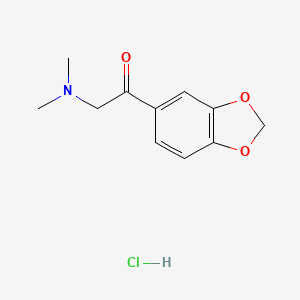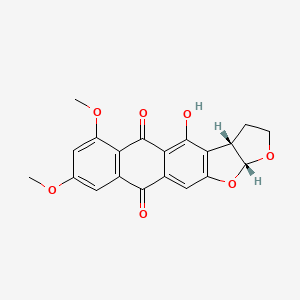
4-Methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation methods for NSC 180691 are not extensively documented. general methods for synthesizing similar compounds involve complex organic synthesis techniques. These methods typically include multiple steps of chemical reactions, purification processes, and specific reaction conditions to ensure the desired product’s purity and yield. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to produce the compound in bulk.
Analyse Chemischer Reaktionen
NSC 180691 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NSC 180691 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of RNA splicing and the role of small nuclear RNAs in this process.
Biology: It helps in understanding the regulation of gene expression and the formation of mature mRNAs.
Medicine: It is used in research related to genetic disorders and diseases caused by splicing defects.
Industry: It may have applications in biotechnology and pharmaceuticals, particularly in the development of therapies targeting RNA splicing mechanisms.
Wirkmechanismus
NSC 180691 exerts its effects by participating in the splicing of nuclear precursor-mRNA. The compound is part of the spliceosome, a complex ribonucleoprotein composed of small nuclear RNAs and numerous proteins. The spliceosome mediates the removal of introns from mRNA precursors through two consecutive transesterification reactions. This process is crucial for the formation of functional mature mRNAs, which are necessary for protein synthesis .
Vergleich Mit ähnlichen Verbindungen
NSC 180691 can be compared with other small nuclear RNAs involved in the splicing process, such as:
- RNA, U1 small nuclear
- RNA, U2 small nuclear
- RNA, U3 small nuclear
- RNA, U4 small nuclear
- RNA, U6 small nuclear
What makes NSC 180691 unique is its specific role in the spliceosome and its involvement in the splicing of nuclear precursor-mRNA. While other small nuclear RNAs also participate in the splicing process, NSC 180691 has distinct functions and interactions within the spliceosome complex .
Eigenschaften
CAS-Nummer |
27721-77-3 |
|---|---|
Molekularformel |
C21H30N2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
4-methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine |
InChI |
InChI=1S/C21H30N2/c1-17(2)21(22,13-16-23-14-6-3-7-15-23)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16,22H2,1-2H3 |
InChI-Schlüssel |
ABGBPWBMIFLPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



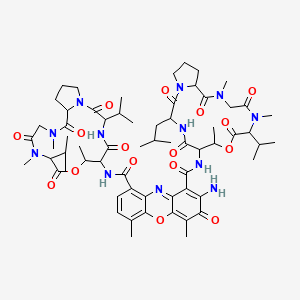
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
